2-(Hydroxymethyl)-2-methyl-3-(methylthio)propionaldehyde

Flavor chemistry Food processing Thermal stability

2-(Hydroxymethyl)-2-methyl-3-(methylthio)propionaldehyde (CAS 85030-55-3, EINECS 285-181-6) is a sulfur-containing aldehyde with the molecular formula C₆H₁₂O₂S and a molecular weight of 148.22 g/mol. It is classified as a food additive in chemical procurement databases and possesses a characteristic vegetable-like, tomato-reminiscent odor profile distinct from its closest structural analogs.

Molecular Formula C6H12O2S
Molecular Weight 148.23 g/mol
CAS No. 85030-55-3
Cat. No. B12669163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Hydroxymethyl)-2-methyl-3-(methylthio)propionaldehyde
CAS85030-55-3
Molecular FormulaC6H12O2S
Molecular Weight148.23 g/mol
Structural Identifiers
SMILESCC(CO)(CSC)C=O
InChIInChI=1S/C6H12O2S/c1-6(3-7,4-8)5-9-2/h3,8H,4-5H2,1-2H3
InChIKeyNVDKDIBCMMSYTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Hydroxymethyl)-2-methyl-3-(methylthio)propionaldehyde (CAS 85030-55-3): Procurement-Relevant Identity and Regulatory Status


2-(Hydroxymethyl)-2-methyl-3-(methylthio)propionaldehyde (CAS 85030-55-3, EINECS 285-181-6) is a sulfur-containing aldehyde with the molecular formula C₆H₁₂O₂S and a molecular weight of 148.22 g/mol [1]. It is classified as a food additive in chemical procurement databases and possesses a characteristic vegetable-like, tomato-reminiscent odor profile distinct from its closest structural analogs . The compound features a tertiary carbon bearing hydroxymethyl, methyl, and methylthiomethyl substituents adjacent to the aldehyde functionality, a substitution pattern that directly governs its physical properties and organoleptic behavior relative to simpler methylthio aldehydes [1].

Why Methional and 2-Methyl-2-(methylthio)propionaldehyde Cannot Replace 2-(Hydroxymethyl)-2-methyl-3-(methylthio)propionaldehyde in Formulation and Processing


Although 3-(methylthio)propionaldehyde (methional, CAS 3268-49-3) and 2-methyl-2-(methylthio)propionaldehyde share the methylthio aldehyde core, they lack the hydroxymethyl substituent at the α-position that defines the target compound [1]. This structural difference produces a boiling point elevation of approximately 68 °C and 93 °C, respectively, relative to these analogs [1][2]. Consequently, generic substitution in high-temperature food processing or fragrance applications risks evaporative loss, altered release kinetics, and failure to match the target vegetable/tomato odor character that distinguishes this compound from the potato-meaty profile of methional . Physical property divergence alone precludes direct drop-in replacement without formulation re-engineering.

Head-to-Head Quantitative Differentiation of 2-(Hydroxymethyl)-2-methyl-3-(methylthio)propionaldehyde Against Closest Analogs


68 °C Boiling Point Advantage Over Methional for High-Temperature Flavor Processing Stability

The target compound exhibits a boiling point of 234.1 °C at 760 mmHg, approximately 68 °C higher than methional (165–166 °C at 760 mmHg) and 93 °C higher than 2-methyl-2-(methylthio)propionaldehyde (141 °C at 760 Torr) [1][2]. This elevation is attributable to the hydrogen-bonding capacity introduced by the hydroxymethyl substituent, which is absent in both comparators [1]. The higher boiling point directly translates to lower vapor pressure at processing temperatures, reducing evaporative losses during extrusion, baking, or frying operations where methional would volatilize preferentially.

Flavor chemistry Food processing Thermal stability

34 °C Higher Flash Point vs. Methional for Improved Industrial Handling and Storage Safety

The target compound has a flash point of 95.4 °C, which is approximately 34 °C higher than the 61 °C (closed cup) flash point reported for methional [1][2]. This places the target compound above the threshold for flammable liquid classification under many regulatory frameworks (flash point > 93 °C in some jurisdictions), whereas methional falls within the flammable liquid category. The higher flash point reduces ventilation and ignition-source control requirements during bulk storage and formulation handling.

Chemical safety Industrial hygiene Flammability

Divergent Odor Profile: Vegetable/Tomato Character vs. Potato/Meaty Methional for Targeted Flavor Formulation

The target compound is described as possessing a 'vegetable-like or reminiscent of tomato' odor profile, in contrast to methional, which is established as a potent cooked-potato and meaty-savory character impact compound [1]. This organoleptic divergence arises from the hydroxymethyl substitution pattern, which modulates the compound's interaction with olfactory receptors. While quantitative odor threshold comparison cannot be performed due to incompatible measurement media (air vs. aqueous for methional's reported 0.5 μg/L threshold in wine), the qualitative odor character difference is unequivocal and well-documented for methional's potato note [1][2].

Organoleptic differentiation Flavor formulation Sensory science

Higher Density and Molecular Weight Impact Metered Dosing Accuracy in Automated Flavor Compounding

The target compound has a density of 1.086 g/cm³ and molecular weight of 148.22 g/mol, compared to methional's density of approximately 1.04 g/cm³ and molecular weight of 104.17 g/mol [1]. The 4.4% higher density and 42% higher molecular weight mean that volumetric dosing pumps calibrated for methional will deliver a different molar quantity of fragrance/flavor active per stroke, requiring recalibration or recipe adjustment upon compound substitution.

Formulation engineering Metered dosing Process control

Evidence-Backed Application Scenarios Where 2-(Hydroxymethyl)-2-methyl-3-(methylthio)propionaldehyde Outperforms Analogs


High-Temperature Savory Snack Flavoring (Baked/Fried Chips and Extruded Products)

The 68 °C boiling point advantage over methional directly supports the use of this compound in baked and fried snack applications where processing temperatures exceed 165 °C [1]. Methional volatilizes at these temperatures, leading to flavor loss and inconsistent batch-to-batch sensory profiles. The target compound's lower vapor pressure at processing conditions ensures more complete retention through thermal processing, delivering the intended vegetable-tomato top note without the potato off-character that methional would introduce .

Tomato and Fresh-Vegetable Flavor Formulations Requiring Non-Potato Organoleptic Character

Flavor houses developing tomato, fresh-vegetable, or green-garden profiles require the specific vegetable/tomato odor character of this compound . Methional's well-established cooked-potato and meaty character is organoleptically incompatible with these profiles [2]. Direct substitution would result in sensory rejection during panel testing, necessitating the procurement of the authentically-characterized target compound.

Industrial-Scale Flavor Manufacturing with Simplified Safety Compliance Requirements

The 95.4 °C flash point of the target compound, compared to methional's 61 °C, means that in jurisdictions where flammable liquid regulations trigger below 93 °C, this compound may be stored and handled under less stringent (and less costly) safety infrastructure requirements [1][3]. This directly impacts facility design, insurance premiums, and operational complexity for large-scale flavor compounders.

Automated Liquid Flavor Dosing Systems Requiring Compound-Specific Calibration

The 4.4% higher density of the target compound relative to methional means that existing volumetric dosing infrastructure calibrated for methional will under-deliver molar equivalents if the target compound is substituted without recalibration [1]. Procurement teams evaluating this compound must factor in the one-time engineering cost of pump recalibration and recipe adjustment against the sensory benefits of the differentiated odor profile.

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